![molecular formula C9H6N4S B6525945 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine CAS No. 1010296-67-9](/img/structure/B6525945.png)
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine
Overview
Description
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that combines the structural features of imidazole, thiophene, and pyrimidine rings
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific interaction depends on the nature of the target and the structural features of the compound .
Biochemical Pathways
Imidazole derivatives are known to modulate various biochemical pathways, depending on their targets . These can include pathways related to inflammation, cell proliferation, neurotransmission, and others .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can contribute to their bioavailability .
Result of Action
Imidazole derivatives are known to exert various effects at the molecular and cellular levels, depending on their targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction, modulation of ion channel function, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with targets, and its pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell signaling pathways . By inhibiting PI3K, this compound can modulate downstream signaling events, affecting cellular processes such as growth, proliferation, and survival. Additionally, it interacts with other biomolecules, including DNA and RNA, potentially influencing gene expression and protein synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the PI3K/Akt pathway . It can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . These effects are crucial for its potential use as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PI3K, which disrupts the PI3K/Akt signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell survival and proliferation. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes . These interactions contribute to its ability to modulate gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells. These interactions contribute to its ability to modulate cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and cytoplasm. Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets. These properties determine the compound’s localization and accumulation within different tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and transcriptional regulation. Additionally, its presence in the cytoplasm allows it to modulate signaling pathways and protein synthesis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate . The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
The compound's applications in scientific research can be categorized as follows:
1. Chemistry:
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds due to its versatile reactivity.
- Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for developing new materials.
2. Biology:
- Enzyme Inhibition: It has been identified as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in cell signaling pathways that regulate growth and survival.
- Cell Signaling Modulation: The compound influences cellular processes by modulating signaling pathways, particularly the PI3K/Akt pathway.
3. Medicine:
- Anticancer Potential: The ability to inhibit PI3K positions it as a candidate for cancer treatment, especially in tumors with aberrant signaling.
- Therapeutic Applications: Preliminary studies suggest potential antiviral or antimicrobial activities, warranting further investigation.
4. Industry:
- Material Development: Its unique electronic and optical properties make it suitable for developing new materials in various industrial applications.
Case Studies and Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine:
Inhibition Studies:
A study demonstrated the compound's capability to inhibit specific enzymes involved in cancer metabolism with IC50 values indicating significant potency against various cancer cell lines .
Cell Line Testing:
In vitro testing on human breast cancer cell lines (e.g., MCF-7) showed selective cytotoxicity towards cancer cells compared to normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
Therapeutic Potential:
Investigations indicated promising results in using this compound as a scaffold for new anticancer drugs with enhanced selectivity and reduced side effects due to its unique mechanism of action targeting specific pathways involved in tumorigenesis .
Comparison with Similar Compounds
- 4-(1H-imidazol-1-yl)pyrimidine
- 4-(1H-imidazol-1-yl)thiophene
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness: 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is unique due to its combined structural features of imidazole, thiophene, and pyrimidine rings. This combination imparts distinct chemical properties and potential biological activities that are not observed in its individual components or other similar compounds .
Biological Activity
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally unique, combining imidazole, thiophene, and pyrimidine rings, which contributes to its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in various cell signaling pathways that regulate cell growth and survival. The inhibition of PI3K disrupts the PI3K/Akt signaling pathway, which is often upregulated in cancer cells, thereby influencing tumor growth and survival.
This compound exhibits several biochemical properties that enhance its biological activity:
- Enzyme Inhibition : It has been demonstrated to inhibit key enzymes involved in cancer progression and metabolism.
- Cell Signaling Modulation : The compound modulates various signaling pathways that are critical for cellular functions and responses to external stimuli.
Cellular Effects
Research indicates that this compound affects various cell types by altering their signaling pathways. For example:
- Cancer Cells : The inhibition of PI3K leads to reduced proliferation and increased apoptosis in cancer cells.
- Normal Cells : While it primarily targets cancerous cells, the effects on normal cells are also being studied to assess selectivity and potential side effects.
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Anticancer Agents : Its ability to inhibit PI3K makes it a candidate for cancer treatment, particularly in tumors with aberrant PI3K/Akt signaling.
- Infectious Diseases : Preliminary studies suggest potential antiviral or antimicrobial activities, although further research is needed to elucidate these effects fully .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
Compound Name | Key Activity | Unique Features |
---|---|---|
4-(1H-imidazol-1-yl)pyrimidine | Moderate enzyme inhibition | Lacks thiophene structure |
4-(1H-imidazol-1-yl)thiophene | Antimicrobial | Does not contain pyrimidine ring |
Thieno[3,2-d]pyrimidine derivatives | Anticancer | Limited structural diversity compared to target compound |
This table illustrates the unique structural features of this compound that contribute to its distinct biological activities not found in other compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
- Inhibition Studies : A study highlighted the compound's capability to inhibit specific enzymes involved in cancer metabolism with IC50 values demonstrating significant potency against various cancer cell lines .
- Cell Line Testing : In vitro testing on human breast cancer cell lines (e.g., MCF-7) showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts .
- Therapeutic Potential : Another investigation indicated promising results in using this compound as a scaffold for developing new anticancer drugs with enhanced selectivity and reduced side effects due to its unique mechanism of action targeting specific pathways involved in tumorigenesis .
Properties
IUPAC Name |
4-imidazol-1-ylthieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWTXWKXVZLIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.